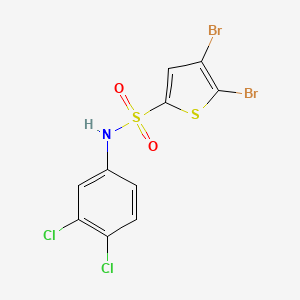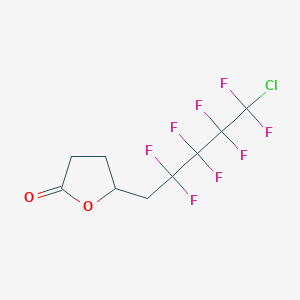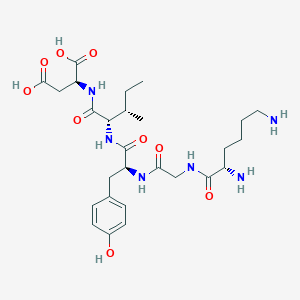
2-Thiophenesulfonamide, 4,5-dibromo-N-(3,4-dichlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiophenesulfonamide, 4,5-dibromo-N-(3,4-dichlorophenyl)- is a chemical compound with the molecular formula C10H5Br2Cl2NO2S2. It is known for its unique structural features, which include a thiophene ring substituted with sulfonamide, bromine, and dichlorophenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, 4,5-dibromo-N-(3,4-dichlorophenyl)- typically involves the bromination of thiophene followed by sulfonamide formation. The reaction conditions often include the use of bromine or brominating agents in the presence of a catalyst to achieve selective bromination at the 4 and 5 positions of the thiophene ring. Subsequent reactions with sulfonamide and dichlorophenyl groups are carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonamide reactions using automated reactors and precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Thiophenesulfonamide, 4,5-dibromo-N-(3,4-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Aplicaciones Científicas De Investigación
2-Thiophenesulfonamide, 4,5-dibromo-N-(3,4-dichlorophenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Thiophenesulfonamide, 4,5-dibromo-N-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine and dichlorophenyl groups may enhance the compound’s binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dibromo-2-thiophenesulfonamide: Similar structure but lacks the dichlorophenyl group.
2-Thiophenesulfonamide, N-(3,4-dichlorophenyl)-: Similar structure but lacks the bromine atoms.
Uniqueness
2-Thiophenesulfonamide, 4,5-dibromo-N-(3,4-dichlorophenyl)- is unique due to the combination of bromine, sulfonamide, and dichlorophenyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
646039-79-4 |
|---|---|
Fórmula molecular |
C10H5Br2Cl2NO2S2 |
Peso molecular |
466.0 g/mol |
Nombre IUPAC |
4,5-dibromo-N-(3,4-dichlorophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H5Br2Cl2NO2S2/c11-6-4-9(18-10(6)12)19(16,17)15-5-1-2-7(13)8(14)3-5/h1-4,15H |
Clave InChI |
GWYJUPAHWFJWQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(S2)Br)Br)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B12591608.png)
![5-Chloro-2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12591622.png)

![3-[2-(3-Anilinophenoxy)acetamido]benzoic acid](/img/structure/B12591627.png)
![4-{[4-(Acetyloxy)benzoyl]sulfanyl}benzoic acid](/img/structure/B12591632.png)



![3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline](/img/structure/B12591661.png)
![1-[4-[4-(6-Bromohexoxy)phenyl]phenyl]-2,3-difluoro-4-octoxybenzene](/img/structure/B12591664.png)
![1,1'-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12591669.png)
![2(1H)-Pyrimidinone, 4-azido-1-(2-fluorophenyl)-6-[4-(methylthio)phenyl]-](/img/structure/B12591670.png)
![5-{[3-(Hexyloxy)-4-propoxyphenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12591685.png)

